molecular formula C21H20O9 B601086 Doxorubicinolone (Mixture of Diastereomers) CAS No. 210837-88-0

Doxorubicinolone (Mixture of Diastereomers)

Cat. No. B601086
M. Wt: 416.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxorubicinolone is a metabolite of Epirubicin . It has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is used as a reference standard in food and beverage analysis .


Molecular Structure Analysis

The molecular structure of Doxorubicinolone is represented by the formula C21H20O9 . It is a chiral molecule .


Physical And Chemical Properties Analysis

Doxorubicinolone has a molecular weight of 416.4 g/mol . It has a molecular formula of C21H20O9 . Other physical and chemical properties specific to Doxorubicinolone are not provided in the search results.

Scientific Research Applications

Analytical Methods for Doxorubicin and its Metabolites

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the simultaneous determination of doxorubicin and its major metabolites, including doxorubicinol, doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone in biological samples. These methods offer high sensitivity and specificity, essential for pharmacokinetic studies and understanding the drug's metabolism and distribution within the body. For example, a study by Choi et al. (2020) developed and validated an LC-MS/MS method for quantifying doxorubicin and its metabolites in mouse plasma, significantly contributing to pharmacokinetic research (Choi et al., 2020).

Role in Cardiotoxicity Studies

Doxorubicin's clinical utility is limited by its cardiotoxic effects. Studies have shown that doxorubicinolone, along with doxorubicinol, may play a significant role in the drug's cardiotoxicity. Understanding the effects of these metabolites on cardiac tissue is crucial for developing strategies to mitigate adverse effects without compromising anticancer efficacy. Research has demonstrated that doxorubicinolone is a potent inhibitor of membrane-associated ion pumps in cardiac muscle, which may contribute to doxorubicin-induced cardiotoxicity (Boucek et al., 1987).

Impact on Anticancer Efficacy

While the focus on doxorubicinolone often relates to understanding and mitigating toxicity, its formation and interactions also provide insight into the drug's overall efficacy and safety profile in cancer treatment. Studies that characterize the metabolic pathways of doxorubicin, including the formation of doxorubicinolone, help in optimizing therapeutic regimens and developing novel formulations aimed at reducing toxicity (Cagel et al., 2017).

properties

CAS RN

210837-88-0

Product Name

Doxorubicinolone (Mixture of Diastereomers)

Molecular Formula

C21H20O9

Molecular Weight

416.39

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.